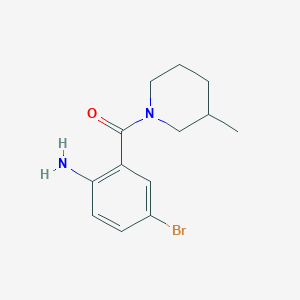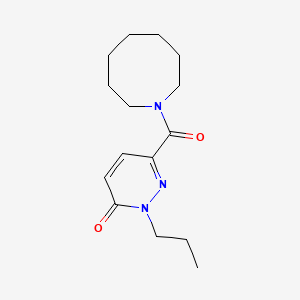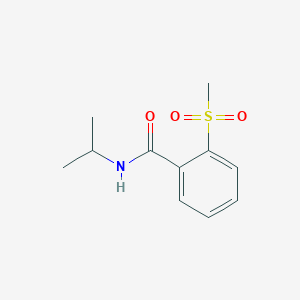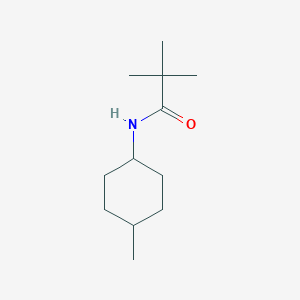
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone, also known as BRD-K65979399, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-tumor activity. Moreover, it has been reported to bind to the sigma-1 receptor, which is involved in various cellular processes, including neuronal signaling and calcium regulation.
Biochemical and Physiological Effects:
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, the activation of tumor suppressor genes, the inhibition of oncogenes, the prevention of amyloid-beta plaque formation, and the protection of dopaminergic neurons. Moreover, it has been reported to have low toxicity and good bioavailability, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 in lab experiments include its potential use in the treatment of various diseases, its low toxicity, and good bioavailability. However, the limitations include its moderate yield and purity, which can affect the reproducibility of experiments.
Zukünftige Richtungen
For the research on (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 include the identification of its precise mechanism of action, the optimization of its synthesis method to improve yield and purity, the evaluation of its efficacy and safety in animal models, and the development of analogs with improved pharmacological properties. Moreover, its potential use in combination with other drugs for the treatment of various diseases should also be explored.
Synthesemethoden
The synthesis method of (2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 involves the reaction of 2-amino-5-bromoaniline and 3-methylpiperidin-4-one in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product. The yield of the product is moderate, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone9 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. Moreover, it has been demonstrated to have neuroprotective effects by preventing the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. Additionally, it has been reported to have a protective effect on dopaminergic neurons, which are affected in Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-amino-5-bromophenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-9-3-2-6-16(8-9)13(17)11-7-10(14)4-5-12(11)15/h4-5,7,9H,2-3,6,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKENGSQBQVECGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromo-phenyl)-(3-methyl-1-piperidyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)

![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)

![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)

![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)